molecular formula C10H15NS B094633 2-Picoline, 6-(tert-butylthio)- CAS No. 18794-43-9

2-Picoline, 6-(tert-butylthio)-

Cat. No. B094633
CAS RN: 18794-43-9
M. Wt: 181.3 g/mol
InChI Key: ZLPUWUHNQZOJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Picoline, 6-(tert-butylthio)-, also known as PTB-pyridine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of picoline, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various chemicals.

Mechanism Of Action

The mechanism of action of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions involves the coordination of the pyridine nitrogen atom to the metal center of the catalyst. This coordination stabilizes the intermediate species formed during the reaction and promotes the formation of the desired product.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Picoline, 6-(tert-butylthio)-. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions is its high stability and resistance to oxidation. It also exhibits good solubility in organic solvents, making it easy to handle and use in reactions. However, one limitation is that it is relatively expensive compared to other ligands.

Future Directions

There are several potential future directions for research on 2-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new catalysts using 2-Picoline, 6-(tert-butylthio)- as a ligand for specific chemical reactions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies on the toxicity and environmental impact of 2-Picoline, 6-(tert-butylthio)- are needed to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 2-Picoline, 6-(tert-butylthio)- involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the hydrogen atom on the carbon atom adjacent to the nitrogen atom in the picoline ring. The resulting product is a yellowish liquid that is soluble in organic solvents such as dichloromethane and chloroform.

Scientific Research Applications

2-Picoline, 6-(tert-butylthio)- has been extensively studied for its potential applications in the field of catalysis. It has been shown to be an effective ligand for various transition metal catalysts, including palladium, platinum, and rhodium. These catalysts have been used in a wide range of reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions.

properties

CAS RN

18794-43-9

Product Name

2-Picoline, 6-(tert-butylthio)-

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

2-tert-butylsulfanyl-6-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

ZLPUWUHNQZOJNU-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)SC(C)(C)C

Canonical SMILES

CC1=NC(=CC=C1)SC(C)(C)C

Origin of Product

United States

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